molecular formula C17H16N2OS B5763885 N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide

N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B5763885
M. Wt: 296.4 g/mol
InChI Key: YHKXBNSRADJRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide is a chemical compound with various scientific research applications. It is a member of the thiazole family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide is not yet fully understood. However, it has been suggested that it may act as a competitive inhibitor of protein tyrosine phosphatases. This inhibition may lead to the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases, which may lead to the modulation of various cellular processes. Additionally, it has been shown to have fluorescent properties, which make it useful for the detection of metal ions such as zinc and copper.

Advantages and Limitations for Lab Experiments

N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide has various advantages and limitations for lab experiments. One of the advantages is its fluorescent properties, which make it useful for the detection of metal ions. Additionally, it has been shown to be a potent inhibitor of protein tyrosine phosphatases, which makes it useful for the study of various cellular processes. However, one of the limitations is that its mechanism of action is not yet fully understood, which may limit its use in certain experiments.

Future Directions

There are various future directions for the study of N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide. One direction is the study of its mechanism of action, which may lead to the development of more potent inhibitors of protein tyrosine phosphatases. Another direction is the study of its fluorescent properties, which may lead to the development of more sensitive probes for the detection of metal ions. Additionally, the synthesis of new metal complexes using N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide as a ligand may lead to the development of new materials with various applications.

Synthesis Methods

N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide can be synthesized through various methods. One of the most common methods is the reaction between 4-methyl-1-naphthylamine and 2-bromoacetic acid, followed by the reaction with thioamide. Another method involves the reaction between 4-methyl-1-naphthylamine and 2-bromoacetophenone, followed by the reaction with thioamide.

Scientific Research Applications

N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide has various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been used as a ligand for the synthesis of metal complexes. Additionally, it has been used as an inhibitor of protein tyrosine phosphatases, which are enzymes involved in various cellular processes.

properties

IUPAC Name

N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-3-16(20)19-17-18-15(10-21-17)14-9-8-11(2)12-6-4-5-7-13(12)14/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKXBNSRADJRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC=C(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]propanamide

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